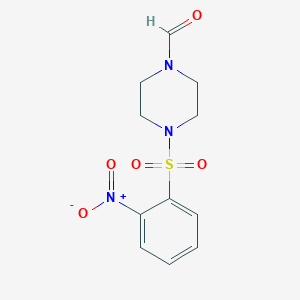![molecular formula C15H19F3N2O B2559529 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide CAS No. 478258-89-8](/img/structure/B2559529.png)
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide” appears to contain a pyrrolidinyl group, a trifluoromethyl group, and a phenyl group. The pyrrolidinyl group is a five-membered ring with four carbon atoms and one nitrogen atom. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, and the phenyl group is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinyl group attached to the butanamide backbone, with the trifluoromethylated phenyl group also attached to the butanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine derivatives are widely used in medicinal chemistry for the treatment of human diseases. The interest in pyrrolidine, a saturated scaffold with a five-membered nitrogen heterocycle, stems from its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional (3D) coverage through the phenomenon known as "pseudorotation" (Li Petri et al., 2021). This versatility makes pyrrolidine and its derivatives attractive for designing compounds with novel biological profiles, targeting selectivity, and addressing various therapeutic areas.
Chemosensory and Bioactive Properties
Compounds with pyrrolidine structures have been investigated for their bioactive properties, including anticancer, antimicrobial, and antiviral activities. The structural diversity of pyrrolidine derivatives allows for the design of molecules with specific target selectivity, making them valuable tools in the development of new therapeutic agents. The synthesis strategies often involve either constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, highlighting the adaptability and potential of these compounds in drug development programs (Petri et al., 2020).
Neuroprotective Potential
Research has also delved into the neuroprotective potential of pyrrolidine derivatives, demonstrating their significant effects in promoting better outcomes post-stroke and exerting multitargeted actions on mechanisms ranging from oxidative stress to mitochondrial dysfunction. These findings underscore the potential of pyrrolidine-based compounds in the management of ischemic stroke and degenerative diseases, offering a promising avenue for the development of neuroprotective therapies (Abdoulaye & Guo, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSAGCGRQFRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)
![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)
![methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2559454.png)
![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![2-Chloro-N-[2-[(2,4-dimethylphenyl)sulfonylamino]-1-phenylethyl]propanamide](/img/structure/B2559460.png)
![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)
![3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2559464.png)
![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)
![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)
![N-(2-furylmethyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2559469.png)